2'-Methyl-2'-deoxycytidine
Description
Structure
2D Structure
Properties
CAS No. |
115494-53-6 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8+,9-/m1/s1 |
InChI Key |
DYPDKNUWDNOWPU-MTSNSDSCSA-N |
SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Other CAS No. |
115494-53-6 |
Synonyms |
2',2'-dmc 2'-deoxy-2'-C-methylcytidine 2'-deoxy-2'-methylcytidine 2'-methyl-2'-deoxycytidine 2'-methyl-2'-deoxycytidine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Deoxycytidine and Its Nucleotidic Forms
Chemical Synthesis Approaches for 2'-C-Methylated Deoxyribonucleosides
The introduction of a methyl group at the 2'-position of a deoxyribonucleoside presents a significant synthetic challenge, primarily due to the need for stereocontrol at the C2' carbon. Various strategies have been developed to address this, often involving multi-step syntheses starting from protected sugar precursors.
Stereoselective Introduction of the 2'-Methyl Group
The stereoselective synthesis of 2'-C-methylated deoxyribonucleosides is crucial as the stereochemistry at this position significantly influences the biological activity and conformational properties of the resulting nucleoside and any oligonucleotides incorporating it. An efficient route for the synthesis of 2'-deoxy-2'-C-β-methylcytidine has been described starting from 1,2,3,5-tetra-O-benzoyl-2-C-β-methylribofuranose. umich.edu This approach ensures the desired β-configuration of the methyl group.
Another strategy involves the use of methyl 3,5-di-O-(4-chlorobenzyl)-α-D-ribofuranosides as synthons to construct 2'-C-branched ribonucleosides. umich.edu This method has been successfully applied to the synthesis of 2'-deoxy-2'-C-α-methylcytidine. frontiersin.org The choice of starting material and the subsequent reaction cascade are pivotal in dictating the final stereochemical outcome at the 2'-position. For instance, highly stereoselective synthesis of (2'R)-[2'-2H]-2'-deoxyribonucleosides has been achieved by treating 2'-bromo-3',5'-O-TPDS-2'-deoxyribonucleosides with tributyltin deuteride (B1239839) at low temperatures, highlighting the influence of reagents and conditions on stereoselectivity. nih.gov
The table below summarizes key starting materials and the resulting stereochemistry in the synthesis of 2'-methylated nucleosides.
| Starting Material | Resulting 2'-Methyl Stereochemistry | Reference |
| 1,2,3,5-Tetra-O-benzoyl-2-C-β-methylribofuranose | β | umich.edu |
| Methyl 3,5-di-O-(4-chlorobenzyl)-α-D-ribofuranoside | α | umich.edufrontiersin.org |
| 2'-Bromo-3',5'-O-TPDS-2'-deoxyribonucleosides | R (with tributyltin deuteride) | nih.gov |
Protecting Group Strategies in 2'-Methyl-2'-deoxycytidine Synthesis
The synthesis of modified nucleosides like this compound necessitates a robust protecting group strategy to shield reactive functional groups, namely the hydroxyl groups of the sugar moiety and the exocyclic amine of the cytosine base. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection.
The following table outlines common protecting groups used in the synthesis of cytidine (B196190) analogs.
| Functional Group | Protecting Group Examples | Reference |
| 3'- and 5'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS), Acetyl (Ac), Benzoyl (Bz) | nih.govnih.gov |
| N4-Amino (Cytosine) | Benzoyl (Bz) | oup.com |
Conversion to Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis
For the incorporation of this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite building block. This involves the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group. nih.gov The phosphitylating agent is commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.gov
Preparation of this compound Triphosphates
The triphosphate form of this compound is essential for studying its interaction with polymerases and for its potential use in various biochemical assays and therapeutic applications. The synthesis of nucleoside triphosphates from their corresponding nucleosides is a critical, albeit often challenging, transformation.
Phosphorylation Methodologies for Nucleoside Analogs
Several chemical and enzymatic methods are available for the phosphorylation of nucleosides to their 5'-triphosphate derivatives. A widely used one-pot chemical method is the Yoshikawa procedure, which involves the reaction of the unprotected nucleoside with phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent. frontiersin.orgnih.gov This is followed by treatment with a pyrophosphate salt to form a cyclic intermediate, which is then hydrolyzed to yield the desired nucleoside triphosphate. nih.gov
The Ludwig-Eckstein method is another popular one-pot approach. It involves the initial formation of a 5'-phosphorodichloridate intermediate using POCl₃, which is then reacted with bis(tributylammonium) pyrophosphate. frontiersin.org This methodology has been successfully applied to the synthesis of various modified nucleoside triphosphates.
Enzymatic approaches offer an alternative with high regioselectivity, though they may be limited by the substrate specificity of the kinases. These methods typically involve a series of phosphorylation steps catalyzed by specific nucleoside and nucleotide kinases.
The table below compares common chemical phosphorylation methods.
| Method | Key Reagents | Key Features | Reference |
| Yoshikawa Procedure | POCl₃, Trialkyl phosphate, Pyrophosphate salt | One-pot, protection-free for many nucleosides | frontiersin.orgnih.gov |
| Ludwig-Eckstein | POCl₃, Bis(tributylammonium) pyrophosphate | One-pot, forms a phosphorodichloridate intermediate | frontiersin.org |
Purification and Characterization of Triphosphate Species
The purification of newly synthesized nucleoside triphosphates from the reaction mixture is crucial to remove starting materials, byproducts, and mono- and diphosphate (B83284) species. The most common techniques for purifying nucleoside triphosphates are ion-exchange chromatography and high-performance liquid chromatography (HPLC). nih.govacs.org Anion-exchange chromatography is particularly effective due to the differential negative charges of the mono-, di-, and triphosphate species at neutral or slightly basic pH.
Following purification, the identity and purity of the triphosphate are confirmed using various analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight of the target compound. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is invaluable for confirming the presence of the three phosphate groups and their connectivity. ¹H NMR is used to verify the structure of the nucleoside moiety. oup.com
Molecular and Structural Investigations of 2 Methyl 2 Deoxycytidine
Conformational Analysis of the Deoxyribose Moiety
Influence of the 2'-Methyl Group on Sugar Puckering (e.g., C(3')-endo, C(2')-endo)
The sugar pucker equilibrium in natural deoxyribonucleosides is a dynamic process, with the C(2')-endo conformation being slightly favored in DNA. colostate.edu However, the introduction of a substituent at the 2'-position can significantly alter this preference. In the case of 2'-Methyl-2'-deoxycytidine, the presence of the methyl group at the C(2') position introduces steric hindrance that influences the puckering of the deoxyribose ring.
Studies on analogous 2'-O-methylated nucleosides have shown a strong bias towards the C(3')-endo conformation. oup.comnih.gov This preference arises from the steric repulsion between the 2'-O-methyl group and the adjacent 3'-phosphate group and the nucleobase in the C(2')-endo pucker. researchgate.net It is therefore highly probable that the 2'-methyl group in this compound, which is also sterically demanding, similarly locks the sugar moiety into a C(3')-endo or North-type conformation. This conformational locking is a key feature that distinguishes it from its parent compound, 2'-deoxycytidine (B1670253), which exhibits a more flexible equilibrium between the C(2')-endo and C(3')-endo states. nih.gov
Table 1: Predominant Sugar Pucker Conformations
| Compound | 2'-Substituent | Predominant Conformation |
|---|---|---|
| 2'-deoxycytidine | -H | C(2')-endo (South) / C(3')-endo (North) equilibrium |
| 2'-O-methylcytidine | -OCH₃ | C(3')-endo (North) oup.comnih.gov |
| This compound | -CH₃ | C(3')-endo (North) (inferred) |
Glycosidic Bond Conformation and Torsion Angles
The orientation of the nucleobase with respect to the sugar ring is defined by the torsion angle χ (chi) around the N-glycosidic bond (N1-C1'). Two main conformations are possible: anti and syn. x3dna.orgnakb.org In the anti conformation, the bulk of the base is positioned away from the sugar, while in the syn conformation, it is situated over the sugar ring. colostate.edu
Table 2: Glycosidic Bond Torsion Angle Definitions
| Conformation | Torsion Angle (χ) Range | Atoms Defining χ in Pyrimidines |
|---|---|---|
| anti | 180° ± 90° | O4'-C1'-N1-C2 qmul.ac.uk |
Solution-State Conformation and Dynamics of this compound
The conformational preferences observed in the solid state often translate to the solution state, although dynamic equilibria are more prevalent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of nucleosides in solution. nih.gov For instance, the coupling constants between protons on the sugar ring, such as ³J(H1'-H2'), can provide quantitative information about the sugar pucker equilibrium. nih.govacs.org A small ³J(H1'-H2') value (typically < 2 Hz) is indicative of a C(3')-endo pucker, whereas a larger value (~8 Hz) suggests a C(2')-endo conformation. nih.govacs.org
For 2'-deoxycytidine, NMR studies have shown that it exists in a dynamic equilibrium between the South and North puckers in solution. nih.gov However, based on the steric influence of the 2'-methyl group, it is anticipated that the conformational equilibrium of this compound in solution would be significantly shifted towards the C(3')-endo (North) conformation. This would be reflected in a small ³J(H1'-H2') coupling constant in its ¹H NMR spectrum. The dynamics of the molecule would likely be more restricted compared to the unmodified deoxycytidine due to this conformational biasing.
Intermolecular Interactions and Hydrogen Bonding Networks in Analogous Systems
The hydrogen bonding capabilities of this compound are crucial for its interactions with other molecules, including water, enzymes, and complementary nucleic acid strands. The cytosine base possesses several hydrogen bond donor and acceptor sites: the N4-amino group acts as a donor, while the N3 and the C2-carbonyl oxygen act as acceptors. youtube.com The sugar moiety, with its 3'- and 5'-hydroxyl groups, can also participate in hydrogen bonding as both donors and acceptors.
Crystal structures of analogous nucleosides provide valuable insights into the potential hydrogen bonding networks. For example, studies of other modified nucleosides reveal extensive networks of intermolecular hydrogen bonds that stabilize the crystal lattice. nih.gov These networks often involve base-to-base, base-to-sugar, and sugar-to-sugar interactions. nih.gov In addition to classical hydrogen bonds, weaker C-H···O interactions involving the sugar protons can also contribute to the stability of the crystal packing. researchgate.net It is expected that in a condensed phase, this compound would form similar intricate hydrogen bonding networks, which are fundamental to its molecular recognition properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Excited-State Relaxation Mechanisms
Understanding the photophysical properties of nucleoside analogues is important, as UV radiation can induce photochemical reactions leading to DNA damage. QM/MM studies are computational methods used to investigate the electronic excited states and their relaxation pathways. rsc.orgnih.gov
While specific QM/MM studies on this compound are limited, research on the closely related 2'-deoxy-5-methylcytidine provides a robust model for its likely behavior. acs.org Upon absorption of UV light, the molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through several ultrafast, non-radiative pathways.
These studies indicate that after initial excitation to a bright ππ* state, the molecule can undergo internal conversion to lower-lying excited states. nih.gov The relaxation pathways may involve conical intersections, which are points on the potential energy surface where different electronic states become degenerate, facilitating rapid depopulation of the excited state. Intersystem crossing to triplet states can also occur. acs.org For 2'-deoxy-5-methylcytidine, QM/MM calculations have estimated the relative energies of various excited states and the crossing points that govern the relaxation dynamics. acs.org These computational models suggest that methylation can alter the excited-state dynamics compared to the unmodified deoxycytidine. acs.orgnih.gov
Table 3: Calculated Excited-State Energies for the Analogous 5-methyl-2'-deoxycytidine (B118692) (5mdCyd) in aqueous solution
| State/Point | Relative Energy (kcal/mol) |
|---|---|
| T₁(ππ*) | 85.5 acs.org |
| T₂(ππ*) | 100.9 acs.org |
| T₁/S₀ Crossing Point | 83.8 acs.org |
Data from QM(CASPT2)/MM level calculations. acs.org These values provide an estimate of the energetic landscape governing the excited-state relaxation of methylated deoxycytidine analogues.
Biochemical Interactions and Mechanistic Elucidation
Substrate Recognition and Catalysis by Nucleic Acid Polymerases
The introduction of a methyl group at the 2'-position of deoxycytidine significantly alters its interaction with the active site of nucleic acid polymerases, affecting substrate binding, chain elongation, and the fidelity of DNA synthesis.
The active site of DNA polymerases is a highly conserved region that has evolved to precisely accommodate the structure of natural 2'-deoxynucleoside triphosphates (dNTPs). The addition of a methyl group at the 2'-position introduces steric bulk in the sugar moiety. This modification can interfere with the conformational changes in the polymerase that are necessary for catalysis. For a nucleotide to be incorporated, the polymerase typically undergoes a conformational change to a "closed" state, which brings the catalytic residues into proximity with the incoming nucleotide. The 2'-methyl group can hinder this transition, affecting the proper alignment of the triphosphate moiety for nucleophilic attack by the 3'-hydroxyl group of the primer strand.
While specific studies on the stereospecificity of 2'-Methyl-2'-deoxycytidine with a wide range of DNA polymerases are not extensively detailed in the available literature, it is known that polymerases can exhibit stereoselectivity. For instance, various DNA polymerases have been shown to be unable to utilize L-dTTP, the enantiomer of the natural D-dTTP, as a substrate for DNA synthesis nih.gov. The stereochemistry of the sugar, including modifications at the 2' position, is a critical determinant for substrate recognition and binding.
Once phosphorylated to its triphosphate form, this compound 5'-triphosphate can act as a substrate for nucleic acid polymerases. However, its incorporation often leads to the cessation of further DNA chain elongation. This is classified as non-obligate chain termination because the incorporated nucleoside still possesses a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.
The primary mechanism for this termination is steric hindrance. After the incorporation of this compound monophosphate into the growing DNA strand, the 2'-methyl group protrudes into the active site of the polymerase. This steric clash prevents the proper binding and alignment of the next incoming dNTP, thereby inhibiting the catalytic activity of the polymerase and halting further DNA synthesis. This mechanism has been described for related 2'-C-methylated nucleosides in the context of viral RNA-dependent RNA polymerases, such as the hepatitis C virus (HCV) NS5B polymerase, where 2'-C-methylcytidine triphosphate acts as a chain terminator nih.gov.
Interactions with Nucleoside Kinases and Intracellular Metabolism
For this compound to exert its biological effects, it must first be converted into its active triphosphate form. This anabolic process is initiated by the phosphorylation of the nucleoside, a critical step catalyzed by nucleoside kinases.
The initial and rate-limiting step in the anabolic pathway of many deoxycytidine analogs is the phosphorylation to the monophosphate form, a reaction catalyzed by deoxycytidine kinase (dCK) asm.org. Studies on various 2'-modified nucleosides have shown that dCK can tolerate modifications at this position. For instance, 2'-O-methyl-cytidine has been shown to be a substrate for dCK nih.govnih.gov.
However, the efficiency of this phosphorylation can be significantly influenced by the nature of the 2'-substituent. Research on a closely related compound, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), demonstrated that it is a substrate for purified dCK nih.gov. This suggests that this compound is also likely recognized and phosphorylated by dCK. The 2'-C-methyl group has been noted to decrease the catalytic efficiency of enzymes, as seen in the interaction of 2'-C-methylcytidine with cytidine (B196190) deaminase asm.orgnih.gov.
The anabolic pathway of this compound is expected to follow the sequential phosphorylation cascade typical for deoxycytidine and its analogs. Following the initial phosphorylation by dCK to yield this compound 5'-monophosphate, subsequent phosphorylation steps are carried out by other cellular kinases.
Based on the metabolic pathway of the related compound PSI-6130, the monophosphate is efficiently phosphorylated to the diphosphate (B83284) by UMP-CMP kinase (YMPK), and subsequently to the triphosphate by a nucleoside diphosphate kinase (NDPK) nih.govasm.org.
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) |
|---|---|---|---|
| β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Deoxycytidine Kinase (dCK) | 81 | 0.007 |
Data sourced from a study on the activation of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine. nih.gov
Stability and Recognition within Deoxyribonucleic Acid Structures
The incorporation of modified nucleosides into DNA oligonucleotides is a key strategy for enhancing their therapeutic potential and diagnostic utility. Modifications to the sugar moiety, particularly at the 2'-position of the deoxyribose ring, can significantly alter the biochemical properties of the resulting DNA strand. The introduction of a methyl group at this position to form this compound influences the stability of DNA duplexes and their resistance to enzymatic degradation.
Influence on Duplex DNA/RNA Hybridization and Thermal Stability of Modified Oligonucleotides
The addition of a methyl group at the 2'-carbon of the deoxyribose sugar introduces significant steric bulk into the minor groove of the DNA double helix. This steric hindrance has a notable impact on the thermal stability of duplexes containing this compound.
Research into related 2'-alkyl modified nucleosides has shown that such modifications can be destabilizing. For instance, studies on oligonucleotides containing the closely related compound, 2′-deoxy-2′-α-fluoro-2′-β-C-methyl pyrimidine (B1678525), revealed that a single incorporation into either a DNA or RNA strand leads to a significant thermal destabilization of the resulting duplex. nih.gov This effect is attributed to unfavorable steric interactions caused by the 2'-C-methyl group, which disrupts the optimal geometry required for stable duplex formation. nih.govoup.com
The stereochemistry of the methyl group is also a critical factor. Studies on (2'S)- and (2'R)-2'-deoxy-2'-C-methyl oligonucleotides have shown that the (2'R) substituted strands did not hybridize effectively with complementary DNA or RNA. In contrast, oligonucleotides containing the (2'S) modification did show melting transitions, indicating that they were able to form a duplex, although detailed stability data was not provided. researchgate.net This suggests that while duplex formation is possible with the correctly oriented isomer, the modification is generally disruptive to the thermal stability of the duplex. The destabilization is likely caused by the steric clash of the methyl group with adjacent residues in the minor groove. oup.com
The following table summarizes the observed effects of 2'-C-methyl pyrimidine modifications on the thermal stability of DNA/RNA duplexes.
Table 1: Influence of 2'-C-Methyl Pyrimidine Modifications on Duplex Thermal Stability
| Modification | Effect on Thermal Stability (Tm) | Probable Cause | Reference |
|---|---|---|---|
| Single 2′-deoxy-2′-α-F-2′-β-C-methyl pyrimidine | Significant destabilization | Steric effects from the C-methyl group | nih.gov |
| (2'R)-2'-deoxy-2'-C-methyl substitution | Inhibited hybridization | Stereochemical interference | researchgate.net |
| (2'S)-2'-deoxy-2'-C-methyl substitution | Duplex formation observed (melting transition present) | Correct stereoisomer allows for duplex formation, though stability is likely compromised | researchgate.net |
Resistance to Nucleolytic Degradation by Endonucleases and Exonucleases
A primary advantage of modifying oligonucleotides is to enhance their resistance to degradation by cellular nucleases. The 2'-position of the sugar is a key site for recognition by many of these enzymes, and modifications at this position can effectively block their activity.
The introduction of a 2'-C-methyl group provides a steric shield that hinders the approach of nucleolytic enzymes. nih.govnih.gov This has been demonstrated in studies using oligonucleotides modified with 2′-deoxy-2′-α-fluoro-2′-β-C-methyl pyrimidines, which show significantly enhanced stability against degradation by 3'-exonucleases like snake venom phosphodiesterase (SVPD). nih.gov When placed at the 3'-terminus of an oligonucleotide, this modification imparts greater resistance to enzymatic cleavage compared to oligonucleotides with the less bulky 2'-fluoro modification alone. nih.gov
The stabilizing effect is substantial. For example, an oligonucleotide with a terminal 2′-deoxy-2′-α-fluoro-2′-β-C-methylcytidine exhibits a half-life of approximately 2 hours when exposed to SVPD, whereas the corresponding unmodified and 2'-fluoro modified oligonucleotides are degraded within 1 hour. nih.gov The combination of the 2'-C-methyl modification with a phosphorothioate (B77711) (PS) linkage at the 3'-end further enhances this resistance. nih.gov This increased stability is crucial for the in vivo application of therapeutic oligonucleotides, as it prolongs their half-life in biological systems. rsc.orgoup.com
The data below details the increased resistance to exonuclease degradation conferred by terminal 2'-C-methyl pyrimidine modifications.
Table 2: Half-life (t1/2) of Modified Oligonucleotides in the Presence of Snake Venom Phosphodiesterase (SVPD)
| 3'-Terminal Modification | Backbone | Approximate Half-life (t1/2) | Reference |
|---|---|---|---|
| 2′-deoxy-2′-α-F-2′-β-C-methylcytidine | Phosphodiester | ~ 2 hours | nih.gov |
| 2'-deoxy-2'-fluorocytidine | Phosphodiester | < 1 hour | nih.gov |
| Two consecutive 2′-deoxy-2′-α-F-2′-β-C-methylcytidines | Phosphodiester | ~ 2 hours | nih.gov |
| 2′-deoxy-2′-α-F-2′-β-C-methylcytidine | Phosphorothioate | Increased stability over phosphodiester version | nih.gov |
Data derived from studies on 2′-deoxy-2′-α-fluoro-2′-β-C-methyl pyrimidine nucleotides.
Applications in Advanced Chemical Biology and Nucleic Acid Research
Development of Molecular Probes for Biochemical Assays
The incorporation of modified nucleosides like 2'-Methyl-2'-deoxycytidine into oligonucleotides allows for the creation of sophisticated molecular probes with tailored properties for various biochemical assays. These probes can offer enhanced stability, specific binding characteristics, and unique functionalities for detecting and analyzing nucleic acids and their interactions with proteins.
While molecular beacons often utilize modifications like 2'-O-methyl RNA to enhance binding affinity and nuclease resistance, the 2'-C-methyl modification of 2'-deoxycytidine (B1670253) offers a distinct approach to modulating the properties of functional oligonucleotides such as DNAzymes. biosyn.comresearchgate.net DNAzymes are catalytic DNA molecules capable of cleaving specific RNA sequences, and their activity is highly dependent on the structure of their catalytic core.
Researchers have strategically incorporated (2'S)-2'-deoxy-2'-C-methylcytidine into the catalytic core of an 8-17 DNAzyme targeted against the STAT3 mRNA. nih.gov The study found that replacing standard deoxycytidine with its 2'-C-methyl counterpart at specific positions (positions 8 and 11) was well tolerated, resulting in modified DNAzymes with catalytic activity comparable to the unmodified version. nih.gov A significant advantage observed was the enhanced stability of these modified DNAzymes. A double 2'-C-methyl modification in the catalytic core increased the DNAzyme's stability against degradation by a T47D cell lysate by 70% compared to the non-modified control. nih.gov This enhanced nuclease resistance is a critical attribute for probes used in biological media.
Table 1: Catalytic Activity of 8-17 DNAzymes with 2'-Deoxy-2'-C-methylcytidine Modifications
| DNAzyme Modification Position | Relative Catalytic Activity (k_act) vs. Unmodified |
|---|---|
| Position 8 | Comparable |
| Position 11 | Comparable |
| Double Modification (8 & 11) | Slightly Reduced |
Data sourced from studies on 8-17 DNAzymes targeted against STAT3. nih.gov
The 2'-methyl modification serves as a powerful steric probe to investigate the active sites of enzymes that interact with nucleic acids. The subtle addition of a methyl group can disrupt or alter key contacts within an enzyme's catalytic pocket, providing insight into recognition and catalytic mechanisms.
Studies on DNAzymes containing 2'-deoxy-2'-C-methylcytidine illustrate this application. By observing how the modification impacts catalytic rates when placed at different positions within the DNAzyme's core, researchers can infer the spatial constraints of the active site's catalytic fold. The finding that 2'-deoxy-2'-C-methylcytidine is accepted at certain positions while the corresponding uridine (B1682114) modification is not, highlights the specific structural requirements for catalysis. nih.gov
Furthermore, related studies using nucleosides with modifications at the sugar moiety, such as 4'-thio-2'-deoxycytidine, have been used to probe the mechanism of DNA methyltransferases. oup.com In that case, the modification did not prevent DNA binding but inhibited the methyl transfer step, suggesting it interferes with a conformational change required for catalysis. oup.com This approach of using sugar-modified nucleosides, including this compound, provides a general strategy for dissecting the multi-step processes of enzyme-catalyzed reactions on nucleic acid substrates.
Mechanistic Studies of Nucleic Acid Processing Enzymes
The biotransformation of this compound and its analogues within the cell provides a window into the mechanisms of key enzymes involved in nucleotide metabolism and nucleic acid synthesis. By tracking the phosphorylation, deamination, and incorporation of this analogue, scientists can elucidate enzymatic pathways and modes of inhibition.
Nucleoside analogues must be converted to their 5'-triphosphate form to interact with polymerases. The triphosphate of this compound analogues acts as a competitive inhibitor and/or a chain terminator for viral RNA-dependent RNA polymerases (RdRp). A closely related compound, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), has been studied extensively as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. asm.orgasm.org
Once phosphorylated to its triphosphate form (PSI-6130-TP), it acts as a competitive inhibitor of the viral polymerase. asm.org The incorporation of the monophosphate form of the analogue into the growing RNA chain results in chain termination, effectively halting viral replication. asm.org Studies on the S282T mutant of HCV NS5B, which confers resistance to some other 2'-C-methylated nucleosides, showed that PSI-6130-TP remained a potent inhibitor, although its efficacy was reduced compared to its effect on the wild-type enzyme. asm.org This demonstrates how specific amino acid residues in the polymerase active site interact with the 2'-substituents of the incoming nucleotide.
Table 2: Inhibition of HCV NS5B RNA Polymerase by a 2'-Fluoro-2'-C-Methylcytidine Analogue Triphosphate (PSI-6130-TP)
| Polymerase Genotype | Inhibition Constant (K_i) | Fold Change vs. Wild-Type |
|---|---|---|
| Wild-Type | 0.47 µM | N/A |
| S282T Mutant | 3.5 µM | 7.5-fold increase |
Data derived from in vitro polymerase inhibition assays. asm.org
The activation of this compound analogues begins with phosphorylation by host cell nucleoside kinases, making this first step critical for their biological activity. The efficiency of this phosphorylation reveals the substrate specificity of these enzymes.
Studies have shown that β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) is a substrate for human deoxycytidine kinase (dCK) but not for uridine-cytidine kinase 1 (UCK-1). asm.orgnih.gov This indicates a high degree of specificity, as UCK-1 appears unable to accommodate the 2'-methyl group. nih.gov Compared to the natural substrate, 2'-deoxycytidine, PSI-6130 is a significantly poorer substrate for dCK, with kinetic data showing a much lower phosphorylation efficiency. asm.org This highlights the enzyme's sensitivity to modifications at the 2' position of the sugar ring.
Following monophosphorylation, the analogue can be subject to other metabolic enzymes, such as deoxycytidylate deaminase (DCTD), which converts the cytidine (B196190) monophosphate to a uridine monophosphate. This metabolic pathway was confirmed for PSI-6130 monophosphate, indicating that DCTD can recognize and process this modified substrate. asm.org
Table 3: Kinetic Parameters for Phosphorylation by Human Deoxycytidine Kinase (dCK)
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
|---|---|---|---|
| 2'-Deoxycytidine (Natural Substrate) | 0.4 | 0.011 | 0.0275 |
| PSI-6130 (2'-Fluoro-2'-C-Methyl Analogue) | 81 | 0.007 | 0.000086 |
Kinetic data from coupled spectrophotometric reactions with recombinant human dCK. asm.org
Contribution to the Fundamental Understanding of Nucleoside Analogues
The study of this compound and its derivatives has made significant contributions to the foundational principles of medicinal chemistry and molecular biology, particularly in the design of nucleoside analogues. Research on this compound has provided key insights into the concept of structure-activity relationships (SAR).
Specifically, the introduction of a methyl group at the 2' position serves several purposes:
Conformational Locking: The steric bulk of the methyl group restricts the flexibility of the ribose sugar, often favoring a specific pucker (e.g., North-type conformation). This pre-organized conformation can enhance binding to certain target enzymes while preventing binding to others, a crucial factor for improving selectivity.
Probing Enzyme Active Sites: As demonstrated in studies with polymerases and kinases, the 2'-methyl group acts as a molecular probe. The ability or inability of an enzyme to process a 2'-methylated nucleoside provides valuable information about the size, shape, and flexibility of its active site. asm.orgnih.gov
Enhancing Nuclease Stability: The modification can sterically hinder the approach of nucleases, which are enzymes that degrade nucleic acids. This leads to a longer biological half-life for oligonucleotides containing this analogue, a desirable property for therapeutic applications like antisense oligonucleotides and DNAzymes. nih.gov
Collectively, these findings help establish a more rational basis for designing novel nucleoside analogues. By understanding how a seemingly small modification like a 2'-methyl group can profoundly influence enzymatic processing, duplex stability, and biological activity, scientists can better predict the properties of new compounds and fine-tune their structures to achieve desired therapeutic or diagnostic outcomes.
Comparative Analysis with Other 2'-Modified Deoxynucleosides (e.g., 2'-Fluoro, 2'-O-Methyl)
The utility of this compound is best understood in comparison to other well-characterized 2'-modifications like 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe). Each modification imparts a distinct set of biophysical and biochemical properties to an oligonucleotide, influencing its hybridization affinity, nuclease resistance, and conformational preferences.
Detailed Research Findings:
Thermal Stability and Duplex Hybridization: The introduction of a 2'-O-methyl group generally enhances the thermal stability of nucleic acid duplexes, particularly when hybridized to RNA targets. researchgate.netoup.com This stabilizing effect is a key reason for its widespread use in antisense oligonucleotides and RNA interference (RNAi) triggers. Similarly, 2'-fluoro modifications can enhance base-pairing interactions. nih.gov In stark contrast, research on pyrimidine (B1678525) nucleosides featuring a combined 2'-deoxy-2'-α-fluoro-2'-β-C-methyl (2'-F/Me) modification reveals that a single incorporation of this bulky group into a DNA or RNA duplex results in significant thermal destabilization. nih.gov This destabilizing effect is attributed to unfavorable enthalpy, likely arising from steric hindrance caused by the methyl group. nih.gov
Nuclease Resistance: A primary driver for using 2'-modified nucleosides is to enhance the metabolic stability of oligonucleotides in biological systems. 2'-O-methyl modifications render oligonucleotides completely resistant to degradation by nucleases specific for RNA or DNA. oup.com The 2'-F/Me modification also confers substantial nuclease resistance. When positioned at the terminus of an oligonucleotide, the 2'-F/Me group provides greater protection against degradation than the corresponding 2'-fluoro modification alone, highlighting the significant contribution of the methyl group to enzymatic stability. nih.gov
The following table provides a comparative summary of the properties imparted by these key 2'-modifications.
| Property | 2'-Methyl (inferred from 2'-F/Me) | 2'-Fluoro | 2'-O-Methyl |
|---|---|---|---|
| Thermal Stability (Internal) | Significantly Destabilizing | Stabilizing | Stabilizing |
| Nuclease Resistance | High (Higher than 2'-F at terminus) | Moderate to High | High |
| Preferred Sugar Pucker | C3'-endo (A-form) | C3'-endo (A-form) | C3'-endo (A-form) |
| Steric Bulk | High | Low | Medium |
Implications for Rational Design of Research Tools and Probes
The unique combination of properties conferred by the 2'-methyl group—namely, steric bulk, duplex destabilization, and high nuclease resistance—has significant implications for the rational design of sophisticated nucleic acid-based tools and probes. purdue.edunih.gov Rather than being a simple substitute for other modifications, it allows for novel design strategies.
Fine-Tuning Hybridization Affinity: The destabilizing nature of an internal 2'-methyl modification can be strategically employed to precisely control the melting temperature (Tm) of a probe. This is valuable in applications like single-nucleotide polymorphism (SNP) genotyping, where subtle differences in duplex stability are required to discriminate between perfectly matched and mismatched targets. Probes can be designed where the introduction of a 2'-methyl group at a specific site lowers the Tm into a desired range that might not be achievable with other modifications.
Enhanced Nuclease Stability for In Vivo Probes: The superior resistance to enzymatic degradation makes 2'-methyl-modified oligonucleotides highly suitable for probes intended for use in nuclease-rich environments, such as cell culture or in vivo animal models. nih.gov This increased lifespan allows for longer-term experiments and potentially lower required concentrations of the probe.
Mitigation of Off-Target Effects: In the context of RNA interference, strategic placement of the 2'-F/Me modification has been shown to mitigate seed-based off-target effects. nih.gov Placing the modification at position 7 of the antisense strand of a small interfering RNA (siRNA) maintained on-target activity while reducing unintended gene silencing. nih.gov This principle can be extended to the design of antisense oligonucleotides and microRNA-targeted probes, where the steric bulk of the 2'-methyl group can disrupt unintended interactions with off-target sequences, thereby increasing the specificity of the tool.
Development of Steric-Block Probes: The significant steric hindrance from the 2'-methyl group can be used to design probes that physically block the binding of proteins or other factors to a target nucleic acid. For instance, a probe containing this compound could be designed to bind to a promoter region of a gene, sterically preventing the binding of transcription factors. Similarly, it could be used to block the progression of polymerases or to interfere with ribosomal scanning on an mRNA transcript, providing a powerful tool for studying gene regulation and function.
Q & A
Q. How is 2'-Methyl-2'-deoxycytidine detected and quantified in genomic DNA?
Methodological Answer: Quantification typically employs liquid chromatography/mass spectrometry (LC/MS) with optimized mass transitions. For example:
- LC/MS parameters : Use isocratic elution with ammonium acetate/methanol/water mobile phase at 25°C. Monitor the transition m/z 242.1→126.1 for 5-methyl-2'-deoxycytidine (5m dC) .
- Validation : Compare results against a standard curve of synthetic 5m dC. Sensitivity can be enhanced using declustering potentials (e.g., 22.0 V) and turbo ion spray voltages (e.g., 5,000 V) .
- Alternative method : Competitive ELISA kits (e.g., Global DNA Methylation ELISA Kit) digest DNA into nucleosides and quantify 5m dC via competitive binding with antibodies. This method is faster but less sensitive than LC/MS .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats. Avoid skin/eye contact .
- Respiratory protection : Use a respiratory filter for low-exposure scenarios (e.g., weighing powders) and an independent air supply for prolonged handling .
- Hygiene : Wash hands before breaks and after work. Contaminated clothing must be removed immediately .
- Ventilation : Ensure adequate airflow in handling areas, though no specialized systems are mandated .
Q. What is the role of this compound in bacterial epigenetics?
Methodological Answer: In bacterial systems like Geobacillus kaustophilus, this compound is absent in chromosomal DNA, unlike its analogs (e.g., N⁶-methyl-2'-deoxyadenosine). This absence can be confirmed via HPLC analysis using protocols that separate deoxynucleosides (dA, dC, dG, dT) and methylated derivatives. Researchers should use this data to design host-mimicking methylation strategies for bacterial transformation .
Advanced Research Questions
Q. How can synthetic challenges in producing this compound derivatives be addressed?
Methodological Answer:
- Functional group protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during phosphoramidite synthesis. This prevents unwanted side reactions .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate derivatives like N⁴-dodecyl-5-methyl-2'-deoxycytidine .
- Validation : Characterize products via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, verify the methyl group at δ 1.8–2.1 ppm in ¹H NMR .
Q. How do contradictory data arise in methylation studies using this compound, and how can they be resolved?
Methodological Answer: Contradictions often stem from:
- Detection sensitivity : LC/MS detects 5m dC at ng/µg DNA levels, while ELISA may miss low-abundance methylation .
- Sample preparation : Incomplete DNA hydrolysis (e.g., using DNase I vs. enzymatic cocktails) biases quantification. Validate hydrolysis via gel electrophoresis .
- Biological variability : Tissue-specific methylation patterns (e.g., liver vs. blood) require stratified sampling. Use ANOVA or mixed-effects models to account for variability .
Q. What advanced applications does this compound have in enzyme studies?
Methodological Answer:
- Substrate profiling : Use 2'-Deoxycytidine 5'-diphosphate (dCDP) sodium salt (CAS 151151-32-5) to study enzymes like DNA methyltransferases (DNMTs). Monitor reactions via stopped-flow kinetics or radiometric assays with ³H-labeled S-adenosylmethionine (SAM) .
- Inhibitor design : Co-crystallize DNMTs with this compound analogs (e.g., 5-azacytidine derivatives) to resolve binding interactions. Refine structures using X-ray crystallography (1.5–2.0 Å resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
